Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Description
Properties
CAS No. |
121012-89-3 |
|---|---|
Molecular Formula |
C10H2F12O4Sr |
Molecular Weight |
501.72 g/mol |
IUPAC Name |
strontium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
InChI Key |
KEVXBFHXVKDJRZ-PAMPIZDHSA-L |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2] |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sr+2] |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2] |
Origin of Product |
United States |
Preparation Methods
Ligand Substitution from Strontium Bis(trimethylsilyl) Amide Precursors
A widely documented method involves the substitution of strontium bis(trimethylsilyl) amide (Sr(btsa)2·2DME) with hexafluoroacetylacetone (Hhfac). The reaction proceeds via nucleophilic displacement, where the amide ligands (btsa⁻) are replaced by hexafluoroacetylacetonate (hfac⁻) anions. Key steps include:
-
Precursor Activation : Sr(btsa)2·2DME is dissolved in anhydrous tetrahydrofuran (THF) under inert argon atmosphere.
-
Ligand Addition : Hhfac is introduced dropwise at −78°C to minimize side reactions.
-
Stirring and Quenching : The mixture is warmed to room temperature, stirred for 24 hours, and quenched with dry methanol.
This method yields monomeric Sr(hfac)2 complexes with purity >95%, as confirmed by elemental analysis.
Direct Metathesis Using Strontium Halides
An alternative approach employs strontium chloride (SrCl2) as the metal source. The reaction occurs in a biphasic solvent system (water/ethanol) to enhance ligand exchange efficiency:
-
Dissolution : SrCl2 is dissolved in deionized water.
-
Ligand Introduction : Hhfac dissolved in ethanol is added slowly, forming a white precipitate.
-
Isolation : The product is filtered, washed with cold ethanol, and dried under vacuum.
This route is less sensitive to moisture but requires stoichiometric control to avoid Sr(OH)2 byproducts.
Optimization of Reaction Conditions
Temperature and Atmosphere Control
Solvent Selection
-
Polar Aprotic Solvents : THF and dimethylformamide (DMF) enhance ligand solubility and reaction homogeneity.
-
Ether Coordination : Glyme solvents (e.g., monoglyme) stabilize Sr²⁺ ions via chelation, reducing oligomerization.
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal studies reveal a monomeric structure with Sr²⁺ in an eight-coordinate distorted square-antiprismatic geometry (Figure 1). Key bond lengths include:
-
Sr–O: 2.52–2.58 Å
-
C–F: 1.33 Å
Comparative Analysis of Synthetic Methods
| Method | Precursor | Solvent | Yield | Purity | Key Advantage |
|---|---|---|---|---|---|
| Ligand Substitution | Sr(btsa)2·2DME | THF | 85% | >95% | High reproducibility |
| Direct Metathesis | SrCl2 | H2O/EtOH | 70% | 90% | Cost-effective |
Challenges and Mitigation Strategies
Byproduct Formation
Hygroscopicity
Emerging Innovations
Chemical Reactions Analysis
Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related disorders due to the presence of strontium.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Sodium (Z)-1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate
- Formula : NaC₅HF₆O₂ (MW: 230.04 g/mol) .
- Key Properties: Unlike the strontium complex, this sodium salt is hygroscopic and water-soluble, making it suitable for solution-phase syntheses. Its melting point and thermal stability are lower than transition metal-hfac complexes due to the monovalent cation.
- Applications : Primarily used as a precursor for ligand exchange reactions or as a counterion in fluorinated coordination chemistry .
Barium Hexafluoroacetylacetonate
- Formula : Ba(CF₃COCHCOCF₃)₂ (IUPAC: barium (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate) .
- Comparison : Barium (Ba²⁺) has a larger ionic radius (1.35 Å) than strontium (1.18 Å), leading to weaker metal-ligand bonds and lower thermal stability. Barium-hfac complexes are less volatile, limiting their use in CVD compared to strontium analogues.
Lead (Z)-1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate
Transition Metal Complexes (Pd, Co, Ni, Zn)
Structural Insights : Transition metals (Pd, Co, Ni, Zn) exhibit varied coordination geometries (e.g., octahedral for Co²⁺ vs. square-planar for Pd²⁺) due to d-orbital participation, unlike alkaline earth metals (Sr, Ba), which adopt simpler geometries .
Calcium (Z)-1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate Dihydrate
Biological Activity
Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a fluorinated compound with significant biological activity. Its molecular formula is , and it has a molecular weight of 501.72 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
- Molecular Formula :
- Molecular Weight : 501.72 g/mol
- CAS Number : 121012-89-3
- IUPAC Name : this compound
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of strontium salts with 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-ol under inert conditions. This reaction can yield various derivatives that may exhibit different biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hexafluoro group enhances the compound's reactivity and bioavailability. Preliminary studies suggest that it may influence metabolic pathways by modulating enzyme activities and cellular signaling.
Case Studies and Research Findings
Recent studies have explored the biological implications of fluorinated compounds similar to this compound. For instance:
- Inhibition of Glycolysis : Research on fluorinated derivatives of 2-deoxy-d-glucose highlighted their ability to inhibit glycolysis in cancer cells effectively. The fluorination improved the compounds' pharmacokinetic properties and stability compared to non-fluorinated analogs .
- Cytotoxic Effects : In vitro studies indicated that fluorinated compounds exhibit potent cytotoxic effects against various cancer cell lines. These effects were more pronounced under hypoxic conditions .
- Potential for Cancer Therapy : The modifications in the chemical structure of fluorinated compounds have shown promise in enhancing their therapeutic efficacy against aggressive cancers such as glioblastoma multiforme (GBM) .
Comparative Analysis
A comparison between this compound and other similar compounds reveals distinct differences in biological activity:
| Compound Name | IC50 (µM) | Mechanism of Action | Target Enzyme |
|---|---|---|---|
| Strontium; 1,1,1... | TBD | Enzyme inhibition | Hexokinase |
| Fluorinated 2-DG | Low | Glycolysis inhibition | Hexokinase |
| Non-fluorinated 2-DG | High | Glycolysis inhibition | Hexokinase |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing strontium hexafluoroacetylacetonate, and how do reaction conditions influence purity?
- Methodology : The compound can be synthesized via ligand exchange reactions using strontium salts (e.g., SrCl₂) with hexafluoroacetylacetone (Hhfa) in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere. Sublimation at 220°C under 0.02 mm Hg yields high-purity crystals . Monitor reaction progress using FT-IR to track ligand coordination (C=O and C-F stretches) and elemental analysis for Sr content. Adjust stoichiometry and solvent polarity to minimize byproducts.
Q. How can thermal stability and decomposition pathways of this compound be characterized?
- Methodology : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., decomposition onset at ~260°C) and sublimation behavior. Pair with evolved gas analysis (EGA) via mass spectrometry to detect volatile fragments (e.g., CF₃ groups) . Compare with analogous Mg or Zn complexes to infer metal-ligand bond strength trends .
Q. What spectroscopic techniques are most effective for confirming coordination geometry?
- Methodology : Use X-ray crystallography to resolve the octahedral geometry around Sr²⁺, as seen in related coordination polymers . Complement with NMR (¹⁹F for ligand symmetry) and UV-Vis spectroscopy to assess ligand-to-metal charge transfer (LMCT) transitions. Raman spectroscopy can validate C-F and C=O vibrational modes .
Advanced Research Questions
Q. How do hydrogen bonding and crystal packing influence the material properties of strontium hexafluoroacetylacetonate complexes?
- Methodology : Analyze single-crystal X-ray diffraction data to map O–H⋯N/F hydrogen-bonding networks, as observed in 1D/2D coordination polymers . Computational modeling (DFT) can quantify interaction energies and predict stability. Correlate packing motifs (e.g., layered vs. helical) with solubility and thermal expansion properties.
Q. What role does this compound play in designing luminescent or catalytic materials?
- Methodology : Investigate photoluminescence by doping Sr²⁺ into host matrices (e.g., hydroxyapatite) and measuring emission spectra under UV excitation . For catalysis, test its efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing turnover frequencies with other metal β-diketonates. EXAFS can probe active-site structural changes during reactions.
Q. How can isotopic strontium analysis (e.g., ⁸⁷Sr/⁸⁶Sr ratios) validate the compound’s origin or purity in interdisciplinary studies?
- Methodology : Employ thermal ionization mass spectrometry (TIMS) or MC-ICP-MS to measure isotopic ratios, ensuring Rb interference is minimized (signal residual <1/1000) . Use cluster analysis (e.g., K-means) to distinguish geological origins of Sr sources, critical for traceability in environmental or archaeological applications.
Q. What computational approaches best predict the electronic structure and reactivity of this complex?
- Methodology : Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with experimental XPS data for Sr 3d and F 1s binding energies. Molecular dynamics simulations can simulate solvent effects on ligand exchange kinetics.
Data Contradictions and Resolution
Q. Discrepancies in reported bond angles and lengths across structural studies: How to reconcile these?
- Resolution : Cross-validate crystallographic data (e.g., C–C/C–F bond lengths) with high-resolution synchrotron XRD to minimize experimental error . Consider dynamic disorder in ligands, as seen in tetrazoalate complexes, which may cause apparent bond variations . Statistical averaging (e.g., Hirshfeld surface analysis) can clarify genuine structural trends.
Q. Divergent thermal decomposition profiles in similar β-diketonate complexes: Metal-dependent or ligand effects?
- Resolution : Systematic TGA studies of Sr, Mg, and Zn analogs under identical conditions reveal that Sr’s larger ionic radius weakens metal-ligand bonds, lowering decomposition temperatures compared to Mg . In-situ XRD during heating can identify intermediate phases (e.g., SrF₂ formation).
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point (Dec.) | 260°C | TGA-DSC | |
| Sublimation Conditions | 220°C at 0.02 mm Hg | Vacuum Sublimation | |
| Sr–O Bond Length | ~2.5 Å | XRD | |
| ⁸⁷Sr/⁸⁶Sr Precision | ±0.00003 (TIMS) | Isotopic Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
